molecular formula C25H27N3O3 B11231366 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11231366
M. Wt: 417.5 g/mol
InChI Key: SXVGOXSVVWRHFT-UHFFFAOYSA-N
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Description

2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a quinoline core, a pyrrolidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline intermediate.

    Formation of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride reacts with the amine group on the quinoline-pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring and the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(methyl)phenyl]acetamide
  • 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(ethyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific structural features, such as the presence of the isopropyl group on the phenyl ring, which may confer unique biological activities and properties compared to similar compounds.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H27N3O3/c1-17(2)18-9-11-19(12-10-18)26-23(29)16-28-22-8-4-3-7-20(22)21(15-24(28)30)25(31)27-13-5-6-14-27/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,26,29)

InChI Key

SXVGOXSVVWRHFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4

Origin of Product

United States

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